N-Mesitylhydroxylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

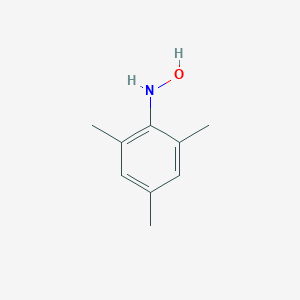

N-Mesitylhydroxylamine is an organic compound with the molecular formula C9H13NO It is a derivative of 2,4,6-trimethylaniline, where a hydroxyl group is attached to the nitrogen atom

作用機序

Target of Action

N-Mesitylhydroxylamine, also known as N-Hydroxy-2,4,6-trimethylaniline, is a compound that has been studied in various chemical reactions

Mode of Action

It has been observed that this compound can participate in N-heterocyclic carbene (NHC) catalyzed reactions . In these reactions, this compound may interact with its targets, leading to changes in the chemical structure or state of the targets . More detailed studies are required to elucidate the exact mechanism of these interactions.

Biochemical Pathways

It is known that the compound can participate in NHC-catalyzed reactions , but the downstream effects of these reactions on biochemical pathways are not clear

Pharmacokinetics

The compound’s density is approximately 1.090±0.06 g/cm3 , and it has a boiling point of 248.9±50.0 °C These properties may influence its bioavailability

Result of Action

As a participant in NHC-catalyzed reactions

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the presence of ions and natural organic matter can influence the environmental and toxicological behavior of nanoparticles While this compound is not a nanoparticle, similar principles may apply

準備方法

Synthetic Routes and Reaction Conditions

N-Mesitylhydroxylamine can be synthesized through the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction and subsequent hydroxylation. The nitration step involves treating mesitylene with a mixture of sulfuric acid and nitric acid to produce 2,4,6-trimethylnitrobenzene. This intermediate is then reduced using a suitable reducing agent, such as iron powder or catalytic hydrogenation, to yield 2,4,6-trimethylaniline. Finally, the hydroxylation of 2,4,6-trimethylaniline can be achieved using hydroxylamine or other hydroxylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as nickel or palladium may be employed to enhance the efficiency of the reduction and hydroxylation steps .

化学反応の分析

Types of Reactions

N-Mesitylhydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert it back to 2,4,6-trimethylaniline.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder, catalytic hydrogenation, or sodium borohydride are used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens, sulfonyl chlorides, or nitrating agents under acidic or basic conditions.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: 2,4,6-trimethylaniline.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

N-Mesitylhydroxylamine has several applications in scientific research:

類似化合物との比較

Similar Compounds

2,4,6-Trimethylaniline: The parent compound without the hydroxyl group.

2,4,6-Trimethylphenol: A similar compound with a hydroxyl group attached to the aromatic ring instead of the nitrogen atom.

N-Hydroxy-2,4,6-trimethylphenylamine: A closely related compound with similar structural features.

Uniqueness

N-Mesitylhydroxylamine is unique due to the presence of both the hydroxyl and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .

生物活性

N-Mesitylhydroxylamine is a derivative of hydroxylamine, recognized for its unique structural and functional properties. This compound has garnered attention for its biological activities, particularly in the fields of antimicrobial and antioxidant research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, efficacy against pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a mesityl group (2,4,4-trimethylpentan-2-yl) attached to the hydroxylamine moiety. Its structure can be represented as follows:

This compound is typically synthesized as a hydrochloride salt for stability and solubility in aqueous solutions.

The biological activity of this compound primarily stems from its ability to act as a radical scavenger and an inhibitor of ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis in bacteria. By inhibiting RNR, this compound disrupts bacterial proliferation, making it a potential candidate for antimicrobial therapy.

| Mechanism | Description |

|---|---|

| Ribonucleotide Reductase Inhibition | Targets RNR to prevent DNA synthesis in bacteria. |

| Radical Scavenging | Neutralizes free radicals, reducing oxidative stress. |

Antimicrobial Activity

Recent studies have highlighted the efficacy of this compound against various bacterial strains. Specifically, it has shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Efficacy Against Pathogens : this compound demonstrated potent activity against Mycobacterium bovis BCG and Pseudomonas aeruginosa. The compound effectively inhibited biofilm formation and reduced bacterial load in infected macrophages.

- Synergistic Effects : When combined with ciprofloxacin, this compound exhibited a synergistic effect that further enhanced its antibacterial activity against Pseudomonas aeruginosa biofilms.

Table 2: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Mycobacterium bovis BCG | 5 µg/mL | Effective in macrophage models. |

| Pseudomonas aeruginosa | 10 µg/mL | Synergistic effect with ciprofloxacin. |

Case Studies

- Study on Biofilm Disruption : A study published in 2015 demonstrated that this compound significantly reduced biofilm formation in Pseudomonas aeruginosa. The researchers observed a reduction in biofilm biomass by over 50% at concentrations as low as 10 µg/mL when used in conjunction with ciprofloxacin .

- Macrophage Infection Model : In another study focusing on intracellular infections, this compound was shown to effectively reduce the viability of Mycobacterium bovis BCG within macrophages. The treatment led to a significant decrease in bacterial counts compared to untreated controls .

Toxicity and Safety Profile

While this compound exhibits promising biological activity, its safety profile is crucial for therapeutic applications. Preliminary studies indicate minimal toxicity towards eukaryotic cells at effective antimicrobial concentrations, suggesting that it may be a safer alternative to traditional antibiotics which often exhibit high toxicity levels .

特性

IUPAC Name |

N-(2,4,6-trimethylphenyl)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-4-7(2)9(10-11)8(3)5-6/h4-5,10-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYAPTBVXHEXOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543311 |

Source

|

| Record name | N-Hydroxy-2,4,6-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14353-69-6 |

Source

|

| Record name | N-Hydroxy-2,4,6-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。